molecular formula C8H11N B146470 1-Cyclohexene-1-acetonitrile CAS No. 6975-71-9

1-Cyclohexene-1-acetonitrile

Cat. No. B146470
CAS RN: 6975-71-9
M. Wt: 121.18 g/mol
InChI Key: OYEXEQFKIPJKJK-UHFFFAOYSA-N
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Description

Synthesis of 1-Cyclohexenyl Acetonitrile

The synthesis of 1-cyclohexenyl acetonitrile has been explored through a one-step reaction from cyclohexanone and cyanoacetic acid, which has proven to be more efficient than the traditional two-step process. This method not only increases the yield but also provides better control over the release of CO2, reducing the risk of explosion associated with rapid CO2 release. The resulting product has a high purity of 98% .

Molecular Structure Analysis

The molecular structure of 1-cyclohexenyl acetonitrile allows for interesting chemical reactions. For instance, the presence of the nitrile group can participate in cyclotrimerization reactions, as seen in the synthesis of covalent organic frameworks (COFs). In one study, acetonitrile is trimerized to form protonated 2,4,6-trimethyl s-triazine tautomers, which then undergo aldol condensation to create a crystalline COF with a significant surface area .

Chemical Reactions Analysis

1-Cyclohexenyl acetonitrile is involved in various chemical reactions. For example, it can undergo hydrogenation to form 1-cyclohex-1-en-1-ethylamine, a reaction catalyzed by skeletal nickel. This reaction is zero-order with respect to 1-cyclohexenyl acetonitrile and first-order with respect to hydrogen, with determined kinetic parameters indicating a specific reaction mechanism . Additionally, multicomponent cyclization reactions can occur, as demonstrated by the stereoselective formation of cis-4-dicyanomethylene-2,6-diarylcyclohexane-1,1-dicarbonitriles from aryl aldehydes, malononitrile, and acetone, catalyzed by sodium acetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-cyclohexenyl acetonitrile can be inferred from its behavior in different solvents and reactions. For instance, the solvent polarity of acetonitrile influences the excited state surface shape, as evidenced by the photocyclization of trans-1-(1′-naphthyl)-2-(3-hydroxyphenyl)-ethene, which shows different reactivity in acetonitrile compared to cyclohexane . The electrochemical behavior of 1-cyclohexenyl acetonitrile also varies in different solvents, with distinct products being formed in acetonitrile versus an ionic liquid during bromination reactions .

Case Studies

Several case studies highlight the versatility of 1-cyclohexenyl acetonitrile in research. The Ru(η^6-naphthalene)(η^4-1,5-cyclooctadiene)/acetonitrile system serves as a catalytic precursor for the isomerization of 1,5-cyclooctadiene and 1-hexene, with acetonitrile acting as a co-catalyst . Photoinduced electron transfer and electrochemical oxidation studies of 1,4-bis(methylene)cyclohexane in acetonitrile reveal complex reaction mechanisms involving radical, ionic, and radical ion intermediates, without evidence of cyclized products or carbon-carbon bond cleavage . Lastly, photoinduced processes in bis(diethylaminobenzylidene)cyclohexanone and its derivatives in acetonitrile have been studied, showing the formation of triplet states and photoisomers .

Scientific Research Applications

Reactivity and Electrolysis

  • The reactivity of electrogenerated bromine with cyclohexene in acetonitrile shows different voltammetric responses in ionic liquids compared to acetonitrile, suggesting distinct bromination mechanisms. In acetonitrile, bromination yields trans-1-(N-acetylamino)-2-bromocyclohexane as the major product. This finding is crucial for understanding the electrochemical behavior and product formation in different solvents (Allen et al., 2004).

Catalytic Oxidation

  • Catalytic oxidation of cyclohexene with molecular oxygen in acetonitrile produces various oxidation products such as 2-cyclohexen-1-one and 7-oxabicyclo[4.1.0]hexane. This research contributes to the understanding of oxidation reactions in acetonitrile under high-pressure conditions (Baricelli et al., 2000).

Synthesis Methods

  • The synthesis of 1-cyclohexenyl acetonitrile from cyclohexanone and cyanoacetic acid is studied, highlighting a one-step reaction that increases yield and controls CO2 release, reducing explosion risks (Wang Hai-feng, 2007).

Photocatalysis

  • The photocatalytic oxygenation of cyclohexene in acetonitrile under visible light shows the formation of various oxygenated products. This study enhances the understanding of photocatalytic reactions and the role of different catalytic materials (Mashita et al., 2019).

Solvent Effects on Reactions

  • The solvent effect on cyclohexene oxidation shows that acetonitrile's properties significantly influence catalytic activity and selectivity. This research provides insights into how solvent characteristics affect chemical reactions (Cao et al., 2017).

Mechanistic Studies

  • A mechanistic study of cyclohexene oxidation in acetonitrile reveals insights into the reaction pathways and the role of different catalysts, contributing to the development of more efficient oxidation processes (Mukherjee et al., 2006).

Condensation Reactions

  • The condensation of acrylonitrile and aryl acetonitrile for the synthesis of α-amino-β-cyano cyclohexene demonstrates a room temperature process with broad applicability, contributing to the field of organic synthesis (Zhang et al., 2022).

Safety And Hazards

1-Cyclohexene-1-acetonitrile is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . Safety measures include wearing personal protective equipment, using only in well-ventilated areas, avoiding contact with skin, eyes, and clothing, and not breathing vapors or spray mist .

properties

IUPAC Name

2-(cyclohexen-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEXEQFKIPJKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064536
Record name 1-Cyclohexene-1-acetonitrile
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexene-1-acetonitrile

CAS RN

6975-71-9
Record name 1-Cyclohexene-1-acetonitrile
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Record name 1-Cyclohexene-1-acetonitrile
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Record name 1-Cyclohexene-1-acetonitrile
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Record name 1-Cyclohexene-1-acetonitrile
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Record name 1-Cyclohexene-1-acetonitrile
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Record name Cyclohex-1-ene-1-acetonitrile
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Record name 1-CYCLOHEXENE-1-ACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
FF Fleming, BC Shook - Organic syntheses, 2003 - Wiley Online Library
Oxo‐2cyclohexenyl‐2‐carbonitrile R 1‐Cyclopentene acetonitrile P 1‐Oxo‐2‐cyclohexenyl‐2‐carbonitrile
Number of citations: 12 onlinelibrary.wiley.com
AC Cope, AA D'Addieco, DE Whyte… - Organic …, 2003 - Wiley Online Library
Cyclohexylidenecyanoacetic acid and 1‐cyclohexenylacetonitrile product: cyclohexylidenecyanoacetic acid product: 1‐cyclohexenylacetonitrile
Number of citations: 0 onlinelibrary.wiley.com
MS Mayer - 1971 - books.google.com
METHODS Two methods were used to screen the chemicals. One was to assess the ability of the chemical to attract house flies through olfactory stimulation I thank the following people …
Number of citations: 6 books.google.com
S Chen, S Lin, S Huang, B Cai, Z Chen… - Bio-Oils, and Biochars … - papers.ssrn.com
The large quantity of Lycium barbarum (LBL) residues presents an opportunity for the valorized generation of energy and byproducts through their pyrolysis. This study aimed to …
Number of citations: 0 papers.ssrn.com
FA Marques, P Buurman, J Schellekens… - Journal of analytical and …, 2015 - Elsevier
Soil organic matter (OM) stability plays an important role in the global carbon cycle. The molecular characterisation of soil OM may contribute to an understanding of the feedback …
Number of citations: 24 www.sciencedirect.com
C Scotti, JW Barlow - Natural Product Communications, 2022 - journals.sagepub.com
… The new nitrile derivative, 3α,4β-dihydroxy-6-oxo-1-cyclohexene-1-acetonitrile 190 (Figure 20), was isolated from the whole plant of Aquilegia ecalcarata Maxim (Ranunculaceae). The …
Number of citations: 10 journals.sagepub.com
ML Guerra - 1992 - search.proquest.com
This project develops new approaches for the construction of systems with one or more quaternary carbon atoms. Our emphasis has been on methodology employing oxidative …
Number of citations: 2 search.proquest.com
SB Chen, GY Gao, YS Li, SC Yu, PG Xiao - Planta medica, 2002 - thieme-connect.com
… , 3α,4β-dihydroxy-6-oxo-1-cyclohexene-1-acetonitrile (2), together with three known … , 3α,4β-dihydroxy-6-oxo-1-cyclohexene-1-acetonitrile (2), and three known alkaloids, hernandonine (…
Number of citations: 26 www.thieme-connect.com

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